BENGHE Foundational & Exploratory

Check Availability & Pricing

Omapatrilat: A Technical Deep Dive into Dual
Angiotensin-Converting Enzyme and Neprilysin
Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Omapatrilat

Cat. No.: B1677282

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, an investigational vasopeptidase inhibitor, represents a significant
pharmacological endeavor to simultaneously target two key enzymatic systems in
cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic
peptide system. By concurrently inhibiting angiotensin-converting enzyme (ACE) and neprilysin
(NEP), omapatrilat was designed to offer a superior antihypertensive and cardioprotective
profile compared to single-mechanism agents. This technical guide provides a comprehensive
overview of omapatrilat, detailing its mechanism of action, chemical properties,
pharmacokinetics, pharmacodynamics, and a summary of pivotal clinical trial data. Particular
emphasis is placed on the quantitative outcomes and the experimental methodologies
employed in its evaluation. The persistent challenge of angioedema, which ultimately halted its
development, is also discussed in detail.

Introduction

Hypertension and heart failure are leading causes of morbidity and mortality worldwide.[1][2]
The RAAS and the natriuretic peptide system are two counter-regulatory pathways that play
crucial roles in maintaining cardiovascular homeostasis. ACE inhibitors, which block the
conversion of angiotensin | to the potent vasoconstrictor angiotensin Il, have been a
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cornerstone of cardiovascular therapy for decades.[1][3] Neprilysin is the primary enzyme
responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis,
and diuresis.[4][5]

The concept of a single molecule that could simultaneously inhibit both ACE and NEP, a so-
called vasopeptidase inhibitor, was a promising therapeutic strategy.[6][7] Omapatrilat
emerged as the most studied agent in this class, with the potential to offer enhanced blood
pressure control and improved outcomes in heart failure.[7][8] However, its development was
ultimately halted due to an increased risk of angioedema, a serious and potentially life-
threatening adverse effect.[1][9] This guide delves into the scientific and clinical data
surrounding omapatrilat.

Chemical Properties and Structure

Omapatrilat is a dipeptide mimetic with the chemical formula C19H24N204S2.[10] Its
structure is designed to interact with the active sites of both ACE and NEP, which are zinc-
dependent metalloproteases.[11][12]

o |[UPAC Name: (4S,7S,10aS)-5-0x0-4-[[(2S)-3-phenyl-2-
sulfanylpropanoyllamino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][13]thiazepine-7-
carboxylic acid[10]

e CAS Number: 167305-00-2[10]

e Molar Mass: 408.53 g-mol-1[4]

e Synonyms: BMS-186716, Vanlev[4][10]

Mechanism of Action: Dual ACE/NEP Inhibition
Omapatrilat's pharmacological effect stems from its ability to inhibit two key enzymes:

» Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, omapatrilat prevents
the conversion of angiotensin | to angiotensin Il. This leads to reduced vasoconstriction,
decreased aldosterone secretion, and a subsequent reduction in blood pressure.[10][13]
ACE is also involved in the breakdown of bradykinin, a potent vasodilator.[4]
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e Neprilysin (NEP) Inhibition: Omapatrilat inhibits neprilysin, the enzyme responsible for the
degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain
natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][14] This leads to
increased levels of these peptides, promoting vasodilation, natriuresis (sodium excretion),
and diuresis, which further contribute to blood pressure reduction and unloading of the heart.
[4][13]

The dual inhibition of ACE and NEP was hypothesized to have a synergistic effect, providing
more potent and comprehensive cardiovascular benefits than either mechanism alone.[15]
However, the concomitant inhibition of both enzymes also leads to a more pronounced
accumulation of bradykinin, which is believed to be the primary mediator of the increased risk
of angioedema observed with omapatrilat.[4][14]

Below is a diagram illustrating the dual mechanism of action of omapatrilat.
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Caption: Dual inhibition of ACE and NEP by omapatrilat.

Pharmacokinetics and Pharmacodynamics
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Pharmacokinetics

Parameter Value Reference(s)
Absolute Bioavailability 20% to 30% [13]
Time to Peak Plasma

) 0.5 -2 hours [16][17][18]
Concentration (tmax)
Effective Half-life 14 - 19 hours [16][17][18]
Time to Steady State 3 -4 days [16][17]
Metabolism Hepatic [10][13]
Food Effect Absorption not affected by food [13]

Note: Cmax and AUC were found to be linear but not dose-proportional in single-dose studies.
[16][17]

Pharmacodynamics

Omapatrilat demonstrated potent and sustained inhibition of both ACE and NEP.
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Parameter Observation Reference(s)

>97% inhibition of serum ACE
activity at 2 hours with a 2.5

ACE Inhibition mg dose. >80% inhibition 24 [17]
hours after all doses in a

multiple-dose study.

Dose-dependent increase in
urinary atrial natriuretic peptide

NEP Inhibition (ANP) and cyclic guanosine [16][17]
monophosphate (cGMP)

excretion.

At 25 mg and 50 mg doses,

reduced mean pulmonary

capillary wedge pressure by ~6
Hemodynamic Effects (Heart priary g9ep ] Y

) mmHg. Improved cardiac [19]

Failure) ) )

index, systemic vascular

resistance, and mean arterial

pressure.

Significantly reduced systolic
] and diastolic blood pressure in
Blood Pressure Reduction ] ) ] [16]
patients with mild to moderate

hypertension.

Clinical Trials Data

Omapatrilat underwent extensive clinical evaluation for hypertension and heart failure. The
most pivotal trials were OCTAVE and OVERTURE.

OCTAVE (Omapatrilat Cardiovascular Treatment
Assessment Versus Enalapril)

The OCTAVE trial was a large-scale study designed to assess the risk-benefit profile of
omapatrilat compared to the ACE inhibitor enalapril in patients with hypertension.[1]
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Outcome Omapatrilat Enalapril Relative Risk Reference(s)
Number of
_ ~12,500 ~12,500 - [9]
Patients
Greater
Blood Pressure )
] reduction of ~3/2 - - 9]
Reduction
mmHg
Angioedema 2.17% (274 0.68% (86 ] ]
3.2 times higher [91[20]
(Overall) events) events)
Angioedema ] ]
) 5.54% 1.62% 2.96 times higher  [9]
(Black Patients)
Angioedema . .
3.93% 0.81% 2.58 times higher  [9]
(Smokers)
Angioedema
Requiring - - 9.5 times higher 9]

Hospitalization

OVERTURE (Omapatrilat Versus Enalapril Randomized
Trial of Utility in Reducing Events)

The OVERTURE trial compared omapatrilat with enalapril in patients with heart failure.[9]
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Outcome Omapatrilat Enalapril p-value Reference(s)
Number of

_ 2,884 2,886 - [9]
Patients

Primary Endpoint

(Death or No significant
L : [91[21]
Hospitalization difference
for Heart Failure)
Cardiovascular
Death or 9% lower risk - 0.024 [21]
Hospitalization
Angioedema 0.8% 0.5% - [20]

IMPRESS (Inhibition of Metallo Protease by BMS-186716
in a Randomized Exercise and Symptoms Study in
Subjects With Heart Failure)

An earlier, smaller trial in heart failure patients.[9]

Omapatrilat Lisinopril

Outcome Result Reference(s)
(n=289) (n=284)

Endpoints Significantly

(Hospitalizations ) ) fewer in the ]

for Heart Failure omapatrilat

or Mortality) group

Experimental Protocols
ACE Inhibition Assay

A common method to determine ACE inhibitory activity is a spectrophotometric assay using a

synthetic substrate.[22]
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Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a substrate,
such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG). The decrease in absorbance at a
specific wavelength upon substrate cleavage is monitored.

Generalized Protocol:
e Reagent Preparation:

o Prepare a buffered solution (e.g., Tris-HCI) at a physiological pH (e.g., 7.5) containing
NaCl and ZnCI2.

o Prepare a stock solution of the ACE enzyme (e.g., from rabbit lung).
o Prepare a stock solution of the FAPGG substrate.
o Prepare various concentrations of the inhibitor (omapatrilat).

e Assay Procedure:

o In a microplate, add the buffer, ACE enzyme solution, and the inhibitor solution at different
concentrations.

o Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
o Initiate the reaction by adding the FAPGG substrate solution.

o Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time
using a microplate reader.

o Data Analysis:
o Calculate the rate of reaction for each inhibitor concentration.

o Determine the percentage of ACE inhibition for each concentration relative to a control
without the inhibitor.

o Plot the percentage of inhibition against the inhibitor concentration to determine the IC50
value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
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The workflow for a typical ACE inhibition assay can be visualized as follows:

Prepare Reagents
(Buffer, ACE, Substrate, Inhibitor)
Add Buffer, ACE, and Inhibitor
to Microplate
( Pre-incubate at 37°C )

Add FAPGG Substrate

Monitor Absorbance Change
(e.g., 340 nm)
( Calculate % Inhibition )

Determine IC50

Click to download full resolution via product page
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Caption: Workflow for an in vitro ACE inhibition assay.

NEP Inhibition Assay

NEP inhibition can be assessed by measuring the accumulation of its substrates or
downstream signaling molecules. A common method involves quantifying urinary ANP or
cGMP.

Principle: Inhibition of NEP leads to decreased degradation of ANP. Elevated ANP levels
stimulate the production of cGMP. Measuring the urinary excretion of ANP and cGMP provides
an in vivo measure of NEP inhibition.

Generalized Protocol:
e Subject Dosing:

o Administer single or multiple doses of the NEP inhibitor (omapatrilat) or placebo to
subjects.

¢ Urine Collection:

o Collect urine samples over a specified period (e.g., 24 hours) before and after drug
administration.

e Sample Analysis:

o Measure the concentration of ANP in the urine samples using a validated immunoassay
(e.g., ELISA).

o Measure the concentration of cGMP in the urine samples using a competitive
immunoassay.

o Data Analysis:
o Calculate the total amount of ANP and cGMP excreted over the collection period.

o Compare the post-dose excretion rates to the pre-dose (baseline) rates and to the placebo
group to determine the effect of the inhibitor.
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The Angioedema Dilemma

The primary reason for the discontinuation of omapatrilat's development was the unacceptably
high incidence of angioedema.[1][9] Angioedema is a localized, non-pitting swelling of the
subcutaneous or submucosal tissues, which can be life-threatening if it affects the airways.[4]

The proposed mechanism for omapatrilat-induced angioedema is the excessive accumulation
of bradykinin.[4][14] Both ACE and NEP are involved in the degradation of bradykinin. By
inhibiting both enzymes, omapatrilat leads to a greater increase in bradykinin levels than ACE
inhibitors alone, thereby increasing the risk of angioedema.[4][11] This risk was found to be
particularly elevated in Black patients and smokers.[1][9]

The logical relationship leading to angioedema is depicted below:

— —>
—> — >
NEP Inhibition

Bradykinin
Accumulation

Omapatrilat Angioedema

Decreased Bradykinin Increased Vasodilation &
Degradation Vascular Permeability

Click to download full resolution via product page

Caption: Pathophysiological pathway to omapatrilat-induced angioedema.

Conclusion

Omapatrilat represented a novel and mechanistically elegant approach to cardiovascular
therapy. The dual inhibition of ACE and NEP demonstrated superior blood pressure-lowering
efficacy compared to ACE inhibition alone. However, the clinical development of omapatrilat
was ultimately unsuccessful due to the significant and unpredictable risk of angioedema. The
experience with omapatrilat has provided invaluable lessons for drug development,
highlighting the importance of understanding the complex interplay of physiological pathways
and the potential for on-target but undesirable adverse effects. While omapatrilat itself did not
reach the market, the concept of vasopeptidase inhibition has continued to influence the
development of newer cardiovascular drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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